molecular formula C12H12N2O2 B034469 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 100142-73-2

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B034469
M. Wt: 216.24 g/mol
InChI Key: NBHCOIXHQRCPQV-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid belongs to a class of compounds known for their complex molecular structures and diverse chemical properties. The significance of this compound lies in its regiospecific synthesis and unique molecular structure, which is pivotal in various chemical and physical analyses.

Synthesis Analysis

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid and related compounds is noted for its regiospecific nature. The synthesis process often involves intricate steps, including the Vilsmeier-Haack reaction, and can be characterized by techniques like single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study described the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction, highlighting its economic and effective process with simple operation (Deepa et al., 2012).

  • Crystal Structures : Research on 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid discussed its complex crystal structures and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

  • Modification of Hydrogels : Another study focused on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, for potential medical applications (Aly & El-Mohdy, 2015).

Biological Applications and Activities

  • Antibacterial and Antifungal Activities : Research on various 1H-pyrazol-3-yl propanoic acid derivatives showed promising biological activities against multiple bacteria and fungi, indicating their potential in medical applications (Kumar et al., 2012).

  • Anticancer and Radioprotective Activities : A study synthesized pyrazolo[3,4-d]pyrimidine analogues containing 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propanoic acid and other moieties, which exhibited significant in vitro anticancer and in vivo radioprotective activities (Ghorab et al., 2009).

  • Antioxidant and Antidiabetic Activities : Another study synthesized derivatives of 1H-pyrazol-3-yl tetrazole and evaluated their antioxidant and antidiabetic activities, finding several compounds with notable efficacy (Kaushik et al., 2016).

Future Directions

The development of novel pyrazole derivatives, including 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, is an active area of research due to their potential pharmacological activities . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities.

properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHCOIXHQRCPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427943
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

CAS RN

100142-73-2
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
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